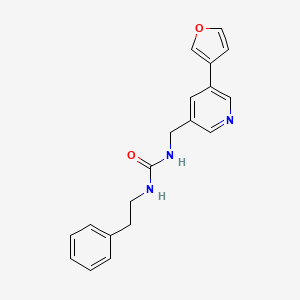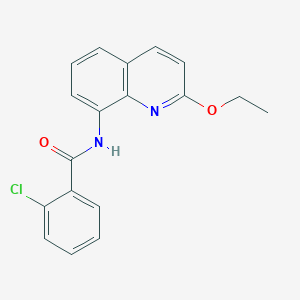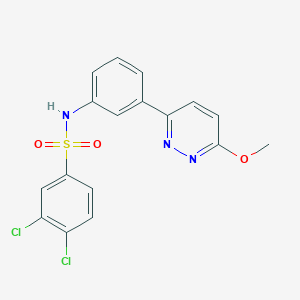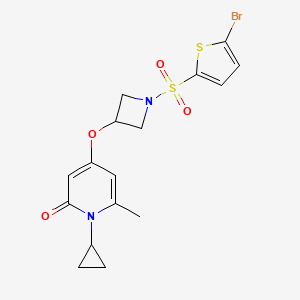![molecular formula C21H24N4O6S B2864661 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-46-1](/img/structure/B2864661.png)
4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a benzamide group, an oxadiazole ring, and a diethylsulfamoyl group . The molecule also has a phenyl ring substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzamide group, the oxadiazole ring, and the diethylsulfamoyl group all contribute to the overall structure . The presence of the methoxy groups on the phenyl ring also adds to the complexity .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
The structure of the compound, particularly the presence of a 3,5-dimethoxyphenyl group, is reminiscent of molecules used in photodynamic therapy (PDT) . PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells, bacteria, and other pathogens. This compound could potentially be synthesized and tested for its efficacy as a photosensitizer in PDT.
Proteomics Research
In proteomics, compounds with specific binding affinities are used to isolate and study proteins. The diethylsulfamoyl moiety within this compound could interact with certain proteins or enzymes, making it a candidate for use in affinity chromatography and other proteomics applications .
Agricultural Chemistry
Compounds with oxadiazole rings are often explored for their potential use in agriculture. They can serve as growth regulators, herbicides, or insecticides . The subject compound could be investigated for its ability to affect plant growth or protect crops from pests .
Environmental Science
In environmental science, similar compounds are used to detect pollutants or to remove hazardous substances from the environment. The benzamide portion of the molecule could be involved in binding to specific environmental toxins, aiding in their detection and removal .
Chemical Engineering
In the field of chemical engineering, such a compound could be utilized in the synthesis of novel polymers or coatings that have specific properties, such as increased resistance to heat or corrosion. The oxadiazole and benzamide groups could contribute to the thermal stability and mechanical strength of these materials .
Biotechnology
Lastly, in biotechnology, the compound’s structure suggests potential use in gene delivery systems . The dimethoxyphenyl group could be modified to enhance cell membrane permeability, making it a useful vector for delivering genetic material into cells .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)18-9-7-14(8-10-18)19(26)22-21-24-23-20(31-21)15-11-16(29-3)13-17(12-15)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSPGRLDGZFPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2864578.png)


![9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2864586.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2864587.png)



![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2864594.png)


